molecular formula C12H12N2O B1309365 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 720696-71-9

3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1309365
CAS No.: 720696-71-9
M. Wt: 200.24 g/mol
InChI Key: VAZHRVTXGPCPLL-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 2,5-dimethylphenyl group attached to the pyrazole ring and an aldehyde functional group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which introduces the aldehyde group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of novel materials with specific properties, such as fluorescence and conductivity.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethylphenyl)-1H-pyrazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde group.

    3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-(2,5-Dimethylphenyl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness

3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts specific reactivity and allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-4-9(2)11(5-8)12-10(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZHRVTXGPCPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405808
Record name 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720696-71-9
Record name 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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